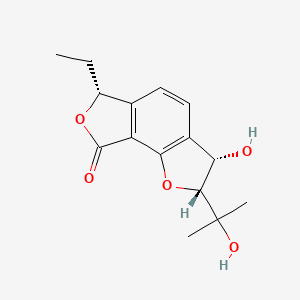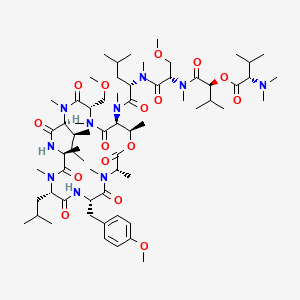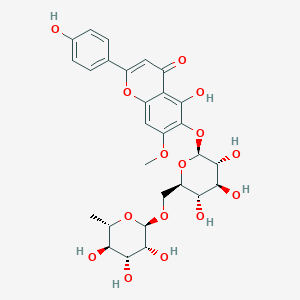![molecular formula C48H94NO8P B1263792 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and docosanoyl respectively. It derives from an oleic acid and a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research by Sperling and Heinz (1993) explored the lipid-linked desaturation of acyl groups in plant microsomal membranes using analogous substrates of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these substrates were effectively acylated and desaturated, providing evidence for lipid-linked desaturation in plants (Sperling & Heinz, 1993).
Modeling Biological Membranes
A study conducted by Saccani et al. (2004) involved compression of phospholipid monolayers, including 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine, beyond their collapse, leading to the formation of stable multilayers. This finding is significant in modeling the properties of biological membranes and understanding interactions with proteins (Saccani et al., 2004).
Neurotrophic Effects
Kwon et al. (2003) identified phospholipids from Bombycis corpus, including a derivative of 1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. They found that these compounds have neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in astrocytes (Kwon et al., 2003).
High-Temperature Behavior in Water
Changi et al. (2012) investigated the behavior of a similar phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the hydrolysis process and product formation. This research provides an understanding of the stability and transformation of such phospholipids under extreme conditions (Changi et al., 2012).
Hydrocarbon Chain Packing and Molecular Motion
Barton and Gunstone (1975) analyzed the synthesis and properties of several isomers of 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine, revealing insights into hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins (Barton & Gunstone, 1975).
Eigenschaften
Produktname |
1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C48H94NO8P |
Molekulargewicht |
844.2 g/mol |
IUPAC-Name |
[(2R)-2-docosanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h21,26,46H,6-20,22-25,27-45H2,1-5H3/b26-21-/t46-/m1/s1 |
InChI-Schlüssel |
VKFMYKGEBZVPJU-MLLRONJJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)







![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
